

# Toxicological Profile and Hazard Assessment of (2-Isopropoxyphenyl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (2-Isopropoxyphenyl)methanamine

**Cat. No.:** B1348965

[Get Quote](#)

## Preamble: Navigating the Data Void

The toxicological landscape for novel chemical entities is often uncharted. Such is the case with **(2-Isopropoxyphenyl)methanamine** (CAS No: 386715-42-0), a compound for which public domain toxicological data is exceptionally scarce. A safety data sheet for a related compound notes that, to the best of their knowledge, the toxicological properties have not been thoroughly investigated.<sup>[1]</sup> This guide, therefore, deviates from a conventional data summary. Instead, it provides a comprehensive toxicological hazard assessment based on first principles of chemistry, predictive toxicology, and analysis of structurally related analogs. Our objective is to equip researchers with a robust framework for understanding the potential risks and to outline a scientifically sound strategy for empirical toxicological evaluation.

## Part 1: Molecular Identity and Physicochemical Properties

**(2-Isopropoxyphenyl)methanamine** is a primary benzylamine derivative with an isopropoxy substitution at the ortho-position of the phenyl ring. Its fundamental properties are summarized below. These characteristics are foundational for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                 | Value                                                 | Source              |
|--------------------------|-------------------------------------------------------|---------------------|
| IUPAC Name               | (2-Isopropoxyphenyl)methanamine                       | -                   |
| Synonyms                 | 2-Isopropoxybenzylamine                               | -                   |
| CAS Number               | 386715-42-0                                           | <a href="#">[2]</a> |
| Molecular Formula        | C <sub>10</sub> H <sub>15</sub> NO                    | -                   |
| Molecular Weight         | 165.23 g/mol                                          | <a href="#">[3]</a> |
| Predicted Physical State | Likely a liquid or low-melting-point solid            | Inferred            |
| Predicted Solubility     | Soluble in organic solvents; limited water solubility | Inferred            |

## Part 2: Predictive Toxicokinetics - The Journey Through the Body

In the absence of empirical data, we can predict the ADME profile of **(2-Isopropoxyphenyl)methanamine** based on its structure.

### Absorption

The compound's moderate lipophilicity and relatively low molecular weight suggest it can likely be absorbed through oral, dermal, and inhalation routes. Occupational exposure would primarily be a concern via inhalation of aerosols and dermal contact.

### Distribution

Following absorption, the compound is expected to distribute into various tissues. Its lipophilic nature suggests potential for partitioning into fatty tissues, though extensive accumulation is not anticipated.

### Metabolism (Predicted)

Metabolism is the body's primary mechanism for detoxifying and eliminating foreign compounds (xenobiotics). For **(2-Isopropoxyphenyl)methanamine**, metabolism is predicted to occur via two main phases, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and conjugating enzymes.

- Phase I Reactions (Functionalization): These reactions introduce or expose polar functional groups.
  - Aromatic Hydroxylation: CYP enzymes can add a hydroxyl (-OH) group to the phenyl ring, creating a phenolic metabolite.
  - O-Dealkylation: The isopropoxy group can be cleaved, yielding 2-hydroxybenzylamine and acetone.
  - N-Oxidation: The primary amine can be oxidized.
- Phase II Reactions (Conjugation): The polar metabolites from Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.
  - Glucuronidation/Sulfation: The newly formed hydroxyl groups are common substrates for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).



[Click to download full resolution via product page](#)

Caption: Predicted Phase I and Phase II metabolic pathways for **(2-Isopropoxyphenyl)methanamine**.

## Excretion

The water-soluble conjugated metabolites are expected to be efficiently eliminated from the body, primarily via the urine.

## Part 3: Hazard Identification via Structural Analogs

To infer potential toxicities, we will analyze two key structural analogs: Propoxur, which shares the 2-isopropoxyphenyl moiety, and 2-Hydroxybenzylamine, which shares the benzylamine core.

### Analog 1: Propoxur (2-Isopropoxyphenyl methylcarbamate)

Propoxur is a well-characterized carbamate insecticide.<sup>[4]</sup> While it shares the core ring structure, its toxicological profile is dominated by a functional group that **(2-Isopropoxyphenyl)methanamine** lacks: the methylcarbamate ester.

| Endpoint          | Result for Propoxur                                                              | Source |
|-------------------|----------------------------------------------------------------------------------|--------|
| Primary Mechanism | Acetylcholinesterase (AChE) inhibition, leading to neurotoxicity. <sup>[5]</sup> | [5]    |
| Acute Toxicity    | High acute toxicity via oral route (Toxicity Category II). <sup>[5]</sup>        | [5]    |
| Genotoxicity      | Not found to be mutagenic in bacteria or mammalian cells. <sup>[5]</sup>         | [5]    |
| Carcinogenicity   | Classified as a potential human carcinogen by the EPA. <sup>[4]</sup>            | [4]    |

**Expert Analysis & Causality:** The primary toxicity of Propoxur—AChE inhibition—is due to the carbamylation of the enzyme's active site by the methylcarbamate group.<sup>[5]</sup> Since **(2-Isopropoxyphenyl)methanamine** lacks this carbamate moiety, it is not expected to be a direct-acting cholinesterase inhibitor. Therefore, the high acute neurotoxicity of Propoxur is not

a relevant predictive endpoint for the target compound. The potential for carcinogenicity, however, warrants cautious consideration, as metabolic activation of the shared aromatic ring could be a contributing factor.

## Analog 2: 2-Hydroxybenzylamine (2-HOBA)

2-HOBA is a more relevant analog for assessing the toxicity of the benzylamine portion of the molecule. It is a naturally occurring compound found in buckwheat.[\[6\]](#)

| Endpoint               | Result for 2-Hydroxybenzylamine (in rodents)                                                                                                                               | Source                                  |
|------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Acute Oral Toxicity    | LD <sub>50</sub> estimated to be >2000 mg/kg body weight in rats. Mortality was seen in one of six rats at 2000 mg/kg. <a href="#">[6]</a> <a href="#">[7]</a>             | <a href="#">[6]</a> <a href="#">[7]</a> |
| Repeated Dose Toxicity | 28-day study showed no effects of toxicological significance at doses up to 1000 mg/kg/day. <a href="#">[6]</a> <a href="#">[7]</a>                                        | <a href="#">[6]</a> <a href="#">[7]</a> |
| Adverse Effects Noted  | At very high concentrations in feed (1.56%), decreased food intake and weight loss were observed, likely due to poor palatability. <a href="#">[6]</a> <a href="#">[7]</a> | <a href="#">[6]</a> <a href="#">[7]</a> |

**Expert Analysis & Causality:** The studies on 2-HOBA suggest that the benzylamine scaffold has a low order of toxicity.[\[6\]](#)[\[7\]](#) The high doses required to elicit mortality indicate low acute toxicity. The lack of significant findings in a 28-day repeated-dose study further supports a favorable profile for this structural class. This analog provides a more realistic, albeit still incomplete, picture of the potential toxicity of (2-Isopropoxyphenyl)methanamine.

## Part 4: Proposed Toxicological Evaluation Strategy

For any novel compound with a significant data gap, a tiered, systematic evaluation is paramount. This approach balances ethical considerations (the 3Rs: Replacement, Reduction, Refinement) with the need to robustly characterize potential hazards.

## Tier 1: In Vitro and In Silico Assessment

The initial phase focuses on non-animal methods to screen for key toxicological flags. The goal is to identify hazards early and guide further testing.

Workflow:

- In Silico Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., DEREK, CASE Ultra) to predict potential for genotoxicity, carcinogenicity, and skin sensitization based on structural fragments.
- Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This is the gold standard for assessing mutagenic potential. The compound is tested with and without metabolic activation (S9 fraction) to detect both direct-acting and metabolically-activated mutagens.
- In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain) in mammalian cells, providing a broader view of genotoxic potential.
- In Vitro Cytotoxicity Assay: Using a relevant cell line (e.g., human liver HepG2 cells), determine the concentration at which the compound causes cell death. This helps in dose selection for subsequent assays.



[Click to download full resolution via product page](#)

Caption: A tiered workflow for the initial in vitro and in silico toxicological evaluation.

## Tier 2: Foundational In Vivo Studies

If Tier 1 results do not indicate a significant genotoxic hazard, limited and well-defined animal studies are required to understand systemic toxicity.

- Acute Oral Toxicity Study (e.g., OECD TG 423 - Acute Toxic Class Method): This study uses a stepwise procedure with a small number of animals (typically rodents) to determine a range for the median lethal dose ( $LD_{50}$ ) and identify the clinical signs of acute toxicity. This is essential for classification and labeling.

- 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407): This is a cornerstone study. Rodents are administered the compound daily for 28 days. The causality behind the comprehensive endpoints is to provide a holistic view of potential toxicity:
  - Clinical Observations, Body Weight, Food/Water Intake: These are sensitive general indicators of adverse effects.
  - Hematology & Clinical Chemistry: Provide a snapshot of blood health, liver function, and kidney function.
  - Gross Necropsy & Organ Weights: Identify target organs of toxicity.
  - Histopathology: Microscopic examination of tissues to confirm and characterize effects in target organs. The primary outcome is the determination of a No-Observed-Adverse-Effect Level (NOAEL), which is critical for establishing safe exposure limits.

## Part 5: Summary and Conclusions

While there is no direct toxicological data for **(2-Isopropoxyphenyl)methanamine**, a structured assessment based on its chemical properties and relevant analogs allows for a preliminary hazard evaluation.

- Key Predictions: The compound is not expected to be a cholinesterase inhibitor like its analog Propoxur. Based on the 2-HOBA analog, it is predicted to have a low order of acute toxicity.
- Primary Uncertainty: The potential for toxicity following repeated exposure remains unknown. The metabolic pathways are predictive and require empirical confirmation.
- Path Forward: The proposed tiered evaluation strategy, starting with in vitro genotoxicity assays followed by a 28-day repeated dose study, represents the standard and scientifically-defensible approach to characterize the toxicological profile of this novel chemical.

Researchers and drug developers should handle **(2-Isopropoxyphenyl)methanamine** with standard laboratory precautions (i.e., appropriate personal protective equipment) until such data becomes available.<sup>[8]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biosynth.com [biosynth.com]
- 2. 1-(2-ISOPROPOXYPHENYL)METHANAMINE | 386715-42-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pccarx.com [pccarx.com]
- To cite this document: BenchChem. [Toxicological Profile and Hazard Assessment of (2-Isopropoxyphenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348965#toxicological-profile-of-2-isopropoxyphenyl-methanamine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)